molecular formula C14H12O3 B580425 5-Methoxy-3-phenylbenzoic acid CAS No. 1214369-81-9

5-Methoxy-3-phenylbenzoic acid

Cat. No.: B580425
CAS No.: 1214369-81-9
M. Wt: 228.247
InChI Key: RJNXRRZKLNCRKQ-UHFFFAOYSA-N
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Description

5-Methoxy-3-phenylbenzoic acid: is an organic compound with the molecular formula C14H12O3 It is a derivative of benzoic acid, characterized by the presence of a methoxy group (-OCH3) at the fifth position and a phenyl group at the third position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxy-3-phenylbenzoic acid can be synthesized through several methods. One common approach involves the reaction of methyl 5-methoxy-[1,1’-biphenyl]-3-carboxylate with lithium hydroxide monohydrate in a mixture of tetrahydrofuran and water at temperatures ranging from 0 to 20 degrees Celsius for 16 hours . This reaction yields this compound with a high degree of purity.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials make this compound feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3-phenylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxy-3-phenylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and phenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

  • 3-Methoxybenzoic acid
  • 4-Methoxybenzoic acid
  • 3-Phenylbenzoic acid
  • 4-Phenylbenzoic acid

Comparison: 5-Methoxy-3-phenylbenzoic acid is unique due to the specific positioning of the methoxy and phenyl groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties compared to its similar compounds. For example, the presence of both methoxy and phenyl groups can enhance its lipophilicity and binding affinity to certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methoxy-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-8-11(7-12(9-13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNXRRZKLNCRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673499
Record name 5-Methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214369-81-9
Record name 5-Methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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